molecular formula C5H6Cl2N2O B1305966 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride CAS No. 343569-06-2

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Cat. No. B1305966
CAS RN: 343569-06-2
M. Wt: 181.02 g/mol
InChI Key: IRADJQMSOFSMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the reaction of imidazole with different reagents to introduce various functional groups. For instance, the synthesis of 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids starts with imidazole and proceeds through a two-step reaction with high yield . Similarly, 1-methyl-3-(4-picolyl) imidazolium chloride is synthesized by reacting 4-picolyl chloride hydrochloride with 1-methyl imidazole . These methods demonstrate the versatility of imidazole as a starting material for synthesizing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized using various spectroscopic techniques. For example, 1-(hydroxyethyl)-3-methylimidazolium sulfate and chloride ionic liquids are characterized by 1H NMR, 13C NMR, and FT-IR spectroscopy . The structure of a silver(I) N-heterocyclic carbene complex derived from 1-methyl-3-(4-picolyl) imidazolium salt is elucidated using single-crystal X-ray crystallography . These studies highlight the importance of spectroscopic methods in determining the molecular structure of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their reactive sites. For instance, the ionic liquid containing a 3-chloro-2-hydroxypropyl functionality group can be used to synthesize other ionic liquids or polyelectrolytes . The reactivity of these compounds is influenced by their functional groups, which can be tailored to achieve desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as conductivity, thermal stability, and solvation capacity, are crucial for their applications. The ionic liquid 1-(hydroxyethyl)-3-methylimidazolium sulfate shows high conductivity and thermal stability up to 340°C . Another derivative, 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride, demonstrates high conductivity and the ability to dissolve many inorganic salts and cellulose . These properties are essential for their use in electrochemical applications and as solvents for various substances.

Scientific Research Applications

Synthesis Applications

  • Expedient Synthesis : The compound has been used in the synthesis of α2-adrenergic agonist medetomidine, demonstrating its utility in pharmaceutical synthesis (Kudzma & Turnbull, 1991).
  • Masking of Carbonyl Group : It acts as a masked form for the carbonyl group, which can withstand various conditions, indicating its potential in organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).

Biological and Chemical Activity

  • Antimicrobial Activity : Certain derivatives of this compound have shown interesting antimicrobial activities, underlining its importance in the development of new antibiotics and antifungals (Cavalleri, Volpe, & Arioli, 1977).

Catalytic Applications

  • Ionic Liquid Catalyst : Derivatives of 1-methyl-1H-imidazole have been used as catalysts in chemical reactions, particularly in the synthesis of substituted imidazoles, showcasing its role in catalysis (Safari & Zarnegar, 2013).

Corrosion Inhibition

  • Corrosion Inhibitor : It has applications as a corrosion inhibitor, particularly in protecting metals like carbon steel in acidic environments, highlighting its industrial significance (Zhang et al., 2015).

Safety and Hazards

This compound is classified as corrosive . It poses a danger and can cause severe skin burns and eye damage (Hazard Statement H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-methylimidazole-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c1-8-3-7-2-4(8)5(6)9;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRADJQMSOFSMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380180
Record name 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

CAS RN

343569-06-2
Record name 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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